molecular formula C9H7ClN2O2S B1484686 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine CAS No. 1879726-34-7

2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine

Cat. No. B1484686
CAS RN: 1879726-34-7
M. Wt: 242.68 g/mol
InChI Key: URENLZMBCXEXEK-UHFFFAOYSA-N
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Description

“2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine” is a chemical compound. It is a derivative of thienopyrimidine, which is a class of compounds that are structural analogs of purines and have various biological activities .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . A rapid synthetic method for a similar compound, 2,4-dichloro-6-(3-nitrophenoxy)pyrimidine, has been established. The compound was synthesized from 3-aminothiophene-2-carboxylic acid methyl ester and urea through cyclization, chlorination, and nucleophilic substitution .


Molecular Structure Analysis

Thienopyrimidines are fused pyrimidine compounds. They are structurally and isoelectronically similar to purines, making them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidines undergo various chemical reactions. For instance, 2-chloropyrimidine undergoes a cobalt-catalyzed cross-coupling reaction with aryl halides .

Scientific Research Applications

Transformations and Synthetic Derivatives

Research indicates various transformations of thieno[2,3-d]pyrimidine derivatives, highlighting their versatility in synthetic chemistry. The study by Grinev and Kaplina (1985) explored transformations leading to different derivatives through nucleophilic reactions, showcasing their potential in creating novel compounds with specific functional groups (Grinev & Kaplina, 1985). Additionally, Brown, Cowden, and Strekowski (1982) synthesized thienyl- and thiazolyl-pyrimidines, emphasizing their chemical flexibility and potential as amplifiers of phleomycin, a chemical compound with notable applications (Brown, Cowden, & Strekowski, 1982).

Biological Activities

Thieno[2,3-d]pyrimidine derivatives also demonstrate promising biological activities. Alqasoumi et al. (2009) reported on novel thieno[2,3-d]pyrimidine derivatives showing radioprotective and antitumor activities, indicating their potential in medical research and therapy (Alqasoumi et al., 2009). Moreover, Abdel-Mohsen and Geies (2009) achieved the synthesis of compounds with antibacterial properties, further expanding the scope of applications for these derivatives (Abdel-Mohsen & Geies, 2009).

Novel Syntheses and Mechanistic Insights

Elneairy, Gad-Elkareem, and Abdel-fattah (2006) detailed the synthesis of various polyheterocyclic derivatives, providing insights into the mechanistic aspects of these transformations and their potential for creating multifunctional molecules (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Antifungal and Antimicrobial Properties

Konno et al. (1989) synthesized derivatives exhibiting antifungal activities, suggesting their use in agricultural or pharmaceutical fungicides (Konno et al., 1989). Prasad and Kishore (2007) developed a microwave-assisted synthesis of thienopyrimidines demonstrating antibacterial activity, pointing to their efficacy in combating microbial infections (Prasad & Kishore, 2007).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.

Mode of Action

This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it

Biochemical Pathways

The interaction of this compound with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the inhibition of microbial growth, as the organisms are unable to produce the necessary fatty acids for their survival and proliferation.

Result of Action

The result of this compound’s action is the inhibition of microbial growth . By disrupting fatty acid biosynthesis, the compound prevents microbes from producing essential components of their cell membranes, leading to their eventual death.

Future Directions

The future directions for “2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine” and similar compounds could involve further exploration of their anticancer effects and the development of more efficient synthesis methods . As with all research, these findings would need to be validated through rigorous testing and peer review.

properties

IUPAC Name

2-chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-9-11-6-1-2-15-7(6)8(12-9)14-5-3-13-4-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URENLZMBCXEXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC(=NC3=C2SC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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